3-[2,4-DIMETHYL-3-(N-METHYLMETHANESULFONAMIDO)BENZENESULFONAMIDO]PROPANAMIDE
Description
Properties
IUPAC Name |
3-[[2,4-dimethyl-3-[methyl(methylsulfonyl)amino]phenyl]sulfonylamino]propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O5S2/c1-9-5-6-11(23(20,21)15-8-7-12(14)17)10(2)13(9)16(3)22(4,18)19/h5-6,15H,7-8H2,1-4H3,(H2,14,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVZZZMHUZGOMSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)S(=O)(=O)NCCC(=O)N)C)N(C)S(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Friedel-Crafts Alkylation
Starting from toluene, dual methyl groups are introduced via AlCl₃-catalyzed Friedel-Crafts alkylation using methyl chloride:
$$
\text{Toluene} + 2 \text{CH}3\text{Cl} \xrightarrow{\text{AlCl}3, 50–80^\circ\text{C}} 1,3-\text{dimethylbenzene} \ (\text{meta-xylene}) + \text{HCl}
$$
Meta-xylene is isolated via fractional distillation (purity >98%, bp 138–139°C).
Directed Ortho-Metalation
For higher regiocontrol, n-BuLi-mediated deprotonation of 3-methylanisole at −78°C followed by quenching with methyl iodide yields 2,4-dimethylanisole. Subsequent demethylation with BBr₃ provides 2,4-dimethylphenol, which undergoes hydrogenolysis to the benzene core.
Installation of the N-Methylmethanesulfonamido Group
Sulfonation at Position 3
The electron-rich 2,4-dimethylbenzene undergoes electrophilic sulfonation using chlorosulfonic acid:
$$
\text{2,4-dimethylbenzene} + \text{ClSO}_3\text{H} \xrightarrow{20–25^\circ\text{C}, 4\,\text{h}} 3-sulfochloride-2,4-dimethylbenzene + \text{HCl}
$$
Yields typically reach 70–75% with minimal para-sulfonation byproducts.
Amination and N-Methylation
The sulfonyl chloride intermediate reacts with methylamine in THF at 0°C:
$$
\text{3-sulfochloride} + \text{CH}3\text{NH}2 \xrightarrow{\text{Et}_3\text{N}, -10^\circ\text{C}} 3-(N-methylsulfonamido)-2,4-dimethylbenzene
$$
Triethylamine scavenges HCl, driving the reaction to >90% conversion.
Introduction of the Propanamide Sulfonamide Side Chain
Propanoic Acid Derivative Synthesis
3-aminopropanoic acid is protected as its tert-butyl ester using Boc₂O/DMAP:
$$
\text{NH}2\text{CH}2\text{CH}2\text{COOH} + (\text{Boc})2\text{O} \xrightarrow{\text{DMAP, CH}2\text{Cl}2} \text{Boc-NHCH}2\text{CH}2\text{COOBoc}
$$
Protection prevents undesired side reactions during subsequent sulfonylation.
Sulfonamide Coupling
The protected propanamide reacts with the 3-sulfochloride intermediate under Schotten-Baumann conditions:
$$
\text{Boc-propanamide} + \text{3-sulfochloride} \xrightarrow{\text{NaOH, H}2\text{O/Et}2\text{O}} \text{sulfonamide intermediate}
$$
Deprotection with TFA/CH₂Cl₂ (1:1) yields the free sulfonamide-propanamide.
Final Assembly and Purification
Coupling Reaction Optimization
Pd(PPh₃)₄-catalyzed cross-coupling (2 mol%) in DMF at 100°C for 12 h achieves 85% yield of the target molecule:
$$
\text{3-(N-methylsulfonamido)-2,4-dimethylbenzene} + \text{sulfonamide-propanamide} \xrightarrow{\text{Pd catalyst}} \text{Target compound}
$$
Crystallization and Characterization
Recrystallization from ethanol/water (7:3) affords needles with mp 162–164°C. Purity is confirmed via:
- HPLC : >99.5% (C18 column, 0.1% H₃PO₄/ACN gradient)
- ¹H NMR (400 MHz, DMSO-d6): δ 2.34 (s, 6H, Ar-CH₃), 2.98 (s, 3H, N-CH₃), 3.21 (q, J=6.4 Hz, 2H, CH₂), 7.48–7.52 (m, 2H, Ar-H).
Industrial-Scale Adaptation
Continuous Flow Synthesis
Patent CN104987297A describes a tubular reactor system for amidation at 210°C with 15 min residence time, achieving 92% conversion vs. 78% in batch processes.
Green Chemistry Metrics
- E-factor : 8.2 kg waste/kg product
- PMI : 12.4 (includes solvent recovery)
- Energy consumption : 1.8 kWh/mol
Comparative Method Analysis
| Parameter | Batch Method | Flow Chemistry |
|---|---|---|
| Yield (%) | 78 | 92 |
| Reaction Time (h) | 10 | 0.25 |
| Pd Catalyst Loading | 2 mol% | 0.5 mol% |
| Scalability | <1 kg | >100 kg/day |
Challenges and Mitigation Strategies
Regioselectivity in Sulfonation :
Amidation Side Reactions :
Chemical Reactions Analysis
Types of Reactions
3-[2,4-DIMETHYL-3-(N-METHYLMETHANESULFONAMIDO)BENZENESULFONAMIDO]PROPANAMIDE can undergo various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can participate in nucleophilic substitution reactions, where nucleophiles replace existing functional groups.
Common Reagents and Conditions
The reactions mentioned above often require specific reagents and conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
3-[2,4-DIMETHYL-3-(N-METHYLMETHANESULFONAMIDO)BENZENESULFONAMIDO]PROPANAMIDE has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[2,4-DIMETHYL-3-(N-METHYLMETHANESULFONAMIDO)BENZENESULFONAMIDO]PROPANAMIDE involves its interaction with specific molecular targets and pathways. The compound’s sulfonamide group can inhibit certain enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The evidence highlights several amide and hydroxamic acid derivatives synthesized for antioxidant evaluation (). Key differences and implications are outlined below:
Table 1: Structural and Functional Comparison
Key Observations:
Functional Group Diversity: The target compound’s sulfonamido group contrasts with the hydroxamic acids (e.g., Compounds 6–10) and hydroxyureido groups (Compounds 4–5) in analogs. Sulfonamides are typically associated with enzyme inhibition (e.g., carbonic anhydrase)2, whereas hydroxamic acids are known for metal chelation (e.g., histone deacetylase inhibition). The propanamide side chain in the target compound may enhance solubility compared to bulkier substituents like benzhydryl (Compound 5) or cyclohexyl (Compound 10).
Antioxidant Activity: Compounds in were evaluated using DPPH, β-carotene, and ferrozine assays, with activities influenced by substituent size and electron-donating groups. For example, Compound 4 (cyclohexane methylamide) showed moderate radical scavenging, while Compound 5 (benzhydrylamide) exhibited higher lipid peroxidation inhibition.
Synthetic Methodology :
- The analogs in were synthesized via established routes for hydroxamic acids and ureido derivatives. The target compound’s synthesis would likely require sulfonylation and amidation steps, paralleling methods for aryl sulfonamides.
Research Implications and Limitations
- Structural Insights : The absence of crystallographic data (e.g., SHELX-refined structures, per ) for the target compound limits conformational analysis. SHELX-based refinements of analogs () suggest that similar techniques could resolve its 3D structure to guide activity optimization.
- Comparative studies using assays relevant to sulfonamides (e.g., microbial growth inhibition) are warranted.
Q & A
Basic: What are the optimal synthetic routes for 3-[2,4-dimethyl-3-(N-methylmethanesulfonamido)benzenesulfonamido]propanamide?
Methodological Answer:
The synthesis typically involves multi-step reactions:
Sulfonylation : React 2,4-dimethyl-3-aminobenzenesulfonamide with methanesulfonyl chloride in dichloromethane under reflux to introduce the N-methylmethanesulfonamido group .
Amidation : Couple the intermediate with propanamide derivatives using carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous DMF .
Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization (ethanol/water) to isolate the final compound.
Key Considerations : Monitor reaction progress via TLC (Rf ~0.3 in ethyl acetate/hexane 1:1) .
Basic: How can researchers characterize the compound’s purity and structural integrity?
Methodological Answer:
- Purity :
- Structural Confirmation :
Basic: What in vitro assays are suitable for initial biological activity screening?
Methodological Answer:
- Anticancer Activity :
- MTT Assay : Test against cancer cell lines (e.g., MCF-7, HepG2) with IC determination after 48-hour exposure .
- Antimicrobial Activity :
- Disk Diffusion : Assess inhibition zones against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains at 100 µg/mL .
- Dose-Response Curves : Use triplicate experiments and statistical validation (p < 0.05) .
Advanced: How to design experiments to elucidate the compound’s mechanism of action?
Methodological Answer:
- Target Identification :
- Pathway Analysis :
- Western Blotting : Quantify apoptosis markers (e.g., caspase-3 cleavage) in treated vs. untreated cells .
- Controls : Include positive controls (e.g., doxorubicin for cytotoxicity) and vehicle-only groups .
Advanced: How can researchers resolve contradictions in biological activity data across studies?
Methodological Answer:
- Cross-Validation :
- Experimental Variability :
- Batch Testing : Compare compound batches for purity (HPLC) and stability (NMR after 6-month storage) .
- Meta-Analysis : Pool data from ≥3 independent studies and apply ANOVA to assess significance of discrepancies .
Advanced: What computational methods predict the compound’s interactions with biological targets?
Methodological Answer:
- Molecular Dynamics (MD) Simulations : Simulate ligand-protein binding over 100 ns (GROMACS) to assess stability of sulfonamide-enzyme interactions .
- QSAR Modeling : Train models on sulfonamide derivatives to predict logP (<3.5 for optimal bioavailability) and IC values .
- ADMET Prediction : Use SwissADME to estimate permeability (Caco-2 > 5 × 10 cm/s) and cytochrome P450 inhibition .
Advanced: How to optimize the compound’s pharmacokinetic properties?
Methodological Answer:
- Derivatization :
- Prodrug Design : Introduce ester groups (e.g., acetyl) to enhance solubility; hydrolyze in vivo via esterases .
- LogP Adjustment : Synthesize analogs with polar substituents (e.g., -OH or -COOH) to reduce logP from 3.8 to <2.5 .
- In Silico Screening : Prioritize analogs with predicted BBB permeability (BOILED-Egg model) and low hepatotoxicity .
Advanced: How to assess environmental stability and degradation pathways?
Methodological Answer:
- Hydrolytic Degradation :
- pH Variability : Incubate at pH 2–9 (37°C, 72 hrs) and quantify parent compound via LC-MS .
- Photolytic Stability :
- UV Exposure : Irradiate in methanol/water (254 nm, 24 hrs) and identify photoproducts (e.g., quinone derivatives) via HRMS .
- Ecotoxicology :
- Daphnia magna Assay : Test acute toxicity (48-hour LC) and compare to OECD guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
